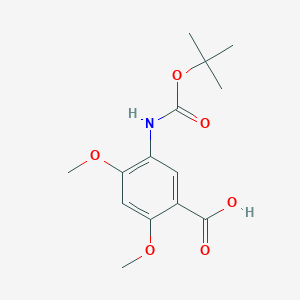

Boc-5-amino-2,4-dimethoxy-benzoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

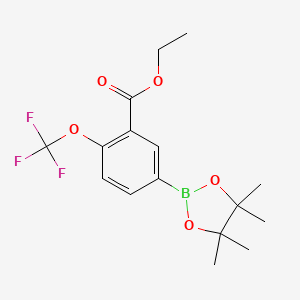

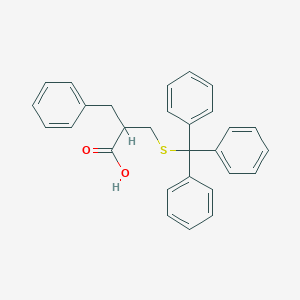

“Boc-5-amino-2,4-dimethoxy-benzoic acid” is a biochemical used for proteomics research . It has a molecular formula of C14H19NO6 and a molecular weight of 297.31 . It appears as a white powder .

Molecular Structure Analysis

The InChI code for “Boc-5-amino-2,4-dimethoxy-benzoic acid” is 1S/C14H19NO6/c1-14(2,3)21-13(18)15-9-6-8(12(16)17)10(19-4)7-11(9)20-5/h6-7H,1-5H3,(H,15,18)(H,16,17) . This code provides a specific description of the molecule’s structure.Physical And Chemical Properties Analysis

“Boc-5-amino-2,4-dimethoxy-benzoic acid” is a white powder . It has a melting point of 197-202°C . It should be stored at 0-8°C .Wissenschaftliche Forschungsanwendungen

Peptide Synthesis

Boc-5-amino-2,4-dimethoxy-benzoic acid: is widely used in peptide synthesis. The Boc group serves as a protective group for amino acids during the synthesis process. It prevents unwanted side reactions by protecting the amine functionality until it is removed under mild acidic conditions . This is particularly useful in the synthesis of multifunctional peptides where selectivity is crucial.

Solid Phase Peptide Synthesis (SPPS)

In SPPS, Boc-5-amino-2,4-dimethoxy-benzoic acid can be used for the temporary protection of the α-amino group. The Boc group is stable under the conditions used to form peptide bonds and can be selectively removed afterwards, allowing for the sequential construction of peptides .

Dual Protection of Amino Functions

The compound can be involved in dual protection strategies where both the amino and carboxylic acid functions are protected. This is particularly relevant in the synthesis of complex molecules where multiple functional groups need to be shielded from reactive conditions .

Medicinal Chemistry

In medicinal chemistry, Boc-5-amino-2,4-dimethoxy-benzoic acid can be used to modify the physicochemical properties of pharmacologically active compounds. The introduction of the Boc group can improve the solubility or stability of these compounds, which is essential for drug development .

Material Science

This compound finds applications in material science, where it can be used to synthesize polymers with specific functionalities. The protected amino group allows for controlled reactions to take place, leading to materials with desired properties .

Bioconjugation

Boc-5-amino-2,4-dimethoxy-benzoic acid: is also used in bioconjugation techniques. It can be used to attach biomolecules to surfaces or other molecules while protecting the amino group from undesired interactions during the conjugation process .

Analytical Chemistry

In analytical chemistry, the Boc-protected amino acids can serve as standards or reagents in chromatographic techniques, helping in the separation and identification of complex mixtures .

Chemical Education

Lastly, Boc-5-amino-2,4-dimethoxy-benzoic acid is used in chemical education to demonstrate the principles of amino acid protection and peptide synthesis. It provides a practical example of how protecting groups are utilized in synthetic chemistry .

Wirkmechanismus

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2,4-dimethoxy-5-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO6/c1-14(2,3)21-13(18)15-9-6-8(12(16)17)10(19-4)7-11(9)20-5/h6-7H,1-5H3,(H,15,18)(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPGFLVCLNXDUQV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=C(C=C(C(=C1)C(=O)O)OC)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Boc-5-amino-2,4-dimethoxy-benzoic acid | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-Chloro-[1,2,3]triazolo[1,5-a]pyridine-3-carboxylic acid ethyl ester](/img/structure/B6342818.png)

![[3-(5-Methoxy-1H-benzimidazol-2-yl)propyl]amine dihydrochloride](/img/structure/B6342823.png)

![2,9-Dipropyl-anthra[2,1,9-def:6,5,10-d'e'f']diisoquinoline-1,3,8,10-tetrone](/img/structure/B6342838.png)

![7-Azabicyclo[2.2.1]heptane-1-carbonitrile](/img/structure/B6342860.png)